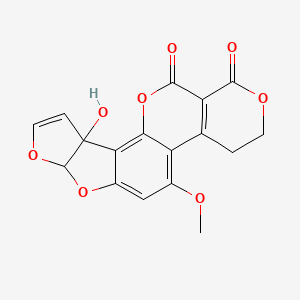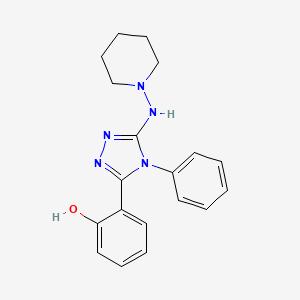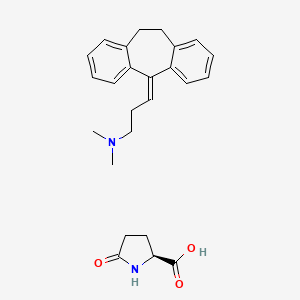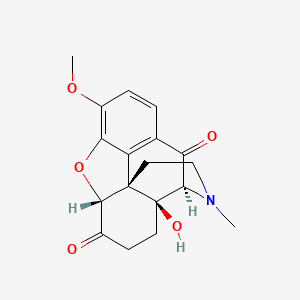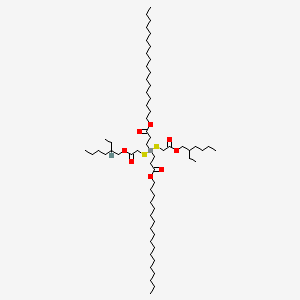
Methanone, (3-((1,1-dioxido-2-isothiazolidinyl)methyl)-5-(phenylmethyl)phenyl)(8-hydroxy-1,6-naphthyridin-7-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine A is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. 1,6-Naphthyridine A is known for its diverse pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine A can be synthesized through various methods, including traditional and eco-friendly approaches. One common method involves the Skraup reaction, where an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid . Another method is the Friedländer reaction, which uses 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, performed with high yield using water as the reaction solvent .
Industrial Production Methods
Industrial production of 1,6-Naphthyridine A often involves solventless, multicomponent protocols that are highly efficient and environmentally friendly. These methods typically yield multi-substituted 1,6-naphthyridines .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like nitrobenzene.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like arylboronic acids.
Common Reagents and Conditions
Oxidizing Agents: Nitrobenzene, sulfuric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Arylboronic acids.
Major Products Formed
Monoarylated-1,6-naphthyridines: Formed by the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids.
Diarylated-1,6-naphthyridines: Formed by using two equivalents of arylboronic acids.
Aplicaciones Científicas De Investigación
1,6-Naphthyridine A has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,6-Naphthyridine A involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Comparación Con Compuestos Similares
1,6-Naphthyridine A can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Less potent compared to 1,6-Naphthyridine A in terms of c-Src inhibitory activity.
Pyrido[2,3-d]pyrimidines: Show similar structure-activity relationships but differ in potency and specific applications.
Propiedades
Número CAS |
422550-94-5 |
|---|---|
Fórmula molecular |
C26H23N3O4S |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
[3-benzyl-5-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]-(8-hydroxy-1,6-naphthyridin-7-yl)methanone |
InChI |
InChI=1S/C26H23N3O4S/c30-25(24-26(31)23-21(16-28-24)8-4-9-27-23)22-14-19(12-18-6-2-1-3-7-18)13-20(15-22)17-29-10-5-11-34(29,32)33/h1-4,6-9,13-16,31H,5,10-12,17H2 |
Clave InChI |
UMPCIKHDGHZMJR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)C1)CC2=CC(=CC(=C2)CC3=CC=CC=C3)C(=O)C4=NC=C5C=CC=NC5=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



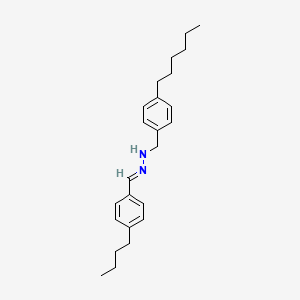
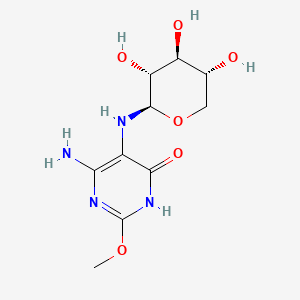
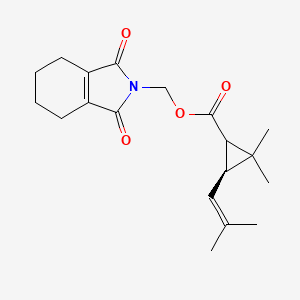
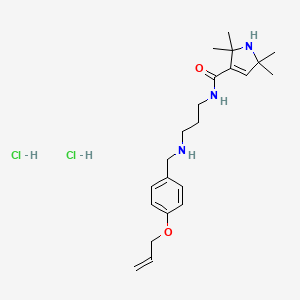
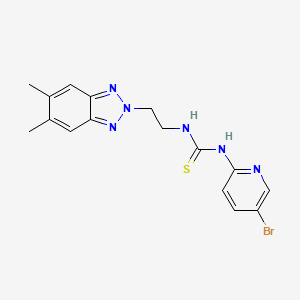
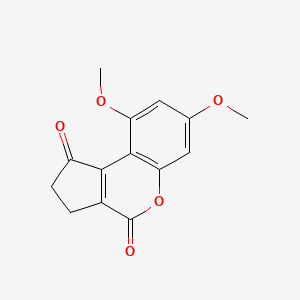
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
